molecular formula C15H7F6N3O2 B2946199 {1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone CAS No. 477847-93-1

{1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone

Cat. No.: B2946199
CAS No.: 477847-93-1
M. Wt: 375.23
InChI Key: IFVCWTCXYNSBKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone is a complex organic molecule featuring a triazole ring substituted with a 3,5-bis(trifluoromethyl)phenyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is typically catalyzed by copper(I) salts under mild conditions.

    Introduction of the 3,5-bis(trifluoromethyl)phenyl Group: The 3,5-bis(trifluoromethyl)phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a halogenated precursor.

    Attachment of the Furan Ring: The furan ring can be attached via a Friedel-Crafts acylation reaction, where the triazole intermediate reacts with a furan derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

{1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone: undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with strong nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydrotriazoles and partially reduced intermediates.

    Substitution: Substituted triazoles with various functional groups.

Scientific Research Applications

{1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone: has several scientific research applications:

    Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and π-π interactions.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and reaction mechanisms.

Comparison with Similar Compounds

{1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone: can be compared with similar compounds to highlight its uniqueness:

By comparing these compounds, the unique combination of functional groups in This compound becomes evident, showcasing its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

[1-[3,5-bis(trifluoromethyl)phenyl]triazol-4-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F6N3O2/c16-14(17,18)8-4-9(15(19,20)21)6-10(5-8)24-7-11(22-23-24)13(25)12-2-1-3-26-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVCWTCXYNSBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CN(N=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.